5-amino-N-(2-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1251584-38-9
Cat. No.: VC5490954
Molecular Formula: C22H21ClN6O4
Molecular Weight: 468.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251584-38-9 |
|---|---|
| Molecular Formula | C22H21ClN6O4 |
| Molecular Weight | 468.9 |
| IUPAC Name | 5-amino-N-(2-chlorophenyl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
| Standard InChI | InChI=1S/C22H21ClN6O4/c1-12-16(26-22(33-12)13-8-9-17(31-2)18(10-13)32-3)11-29-20(24)19(27-28-29)21(30)25-15-7-5-4-6-14(15)23/h4-10H,11,24H2,1-3H3,(H,25,30) |
| Standard InChI Key | JRAMINSNIKRAAF-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4Cl)N |
Introduction
Structural Analysis and Molecular Properties
Core Architecture and Substituent Effects
The compound features a 1,2,3-triazole core substituted at three positions:
-
1-Position: A [2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl group.
-
4-Position: A carboxamide moiety linked to a 2-chlorophenyl group.
-
5-Position: An amino group.
The integration of a 1,3-oxazole ring with 3,4-dimethoxyphenyl and methyl substituents introduces steric bulk and electronic modulation, potentially enhancing binding affinity in biological systems . The 2-chlorophenyl group contributes to lipophilicity, which may improve membrane permeability .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃₀H₂₈ClN₅O₅ |
| Molecular Weight | 574.03 g/mol |
| Hydrogen Bond Donors | 2 (amino and carboxamide NH) |
| Hydrogen Bond Acceptors | 7 (triazole N, oxazole O, carboxamide O) |
| Topological Polar Surface | 116 Ų |
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves sequential cyclization and functionalization:
-
Oxazole Formation: Condensation of 3,4-dimethoxybenzaldehyde with methyl acetocetate under acidic conditions yields the 5-methyl-2-(3,4-dimethoxyphenyl)oxazole intermediate .
-
Triazole Cyclization: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the oxazole-propargyl derivative and 2-chlorophenyl azide generates the triazole core .
-
Carboxamide Coupling: Reaction with 2-chlorophenyl isocyanate in dimethylformamide (DMF) introduces the carboxamide group .
Reaction Optimization
Critical parameters for yield enhancement include:
-
Solvent Selection: DMF improves solubility of polar intermediates .
-
Catalyst Loading: 10 mol% CuI in CuAAC reduces side products .
-
Temperature Control: Microwave-assisted synthesis at 150°C reduces reaction time by 60% compared to conventional heating .
Table 2: Yield Optimization Parameters
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Oxazole Formation | H₂SO₄, 80°C, 4 h | 78% → 89% |
| Triazole Cyclization | CuI, DMF, 60°C, 12 h | 65% → 82% |
| Carboxamide Coupling | Microwave, 150°C, 20 min | 70% → 85% |
Analytical Characterization
Spectroscopic Profiling
-
¹H NMR (400 MHz, DMSO-d₆):
-
IR (KBr):
Crystallographic Insights
While single-crystal data for this compound remains unreported, analogous triazole-oxazole hybrids exhibit monoclinic crystal systems with π-π stacking between aromatic rings .
Biological Activity and Mechanistic Insights
Anticancer Activity
Triazole derivatives exhibit:
-
Apoptosis Induction: Activation of caspase-3/7 pathways in HeLa cells (EC₅₀ = 12 μM) .
-
Angiogenesis Inhibition: Suppression of VEGF expression by 40% at 10 μM .
Pharmacological Profiling
ADMET Predictions
-
LogP: 3.2 (moderate lipophilicity)
-
Solubility: 28 μg/mL in aqueous buffer (pH 7.4)
-
CYP450 Inhibition: Moderate affinity for CYP3A4 (KI = 4.8 μM)
Bioavailability Considerations
The 3,4-dimethoxyphenyl group enhances metabolic stability by reducing oxidative dealkylation, as evidenced in rodent pharmacokinetic studies (t₁/₂ = 6.7 h) .
Future Directions and Applications
Targeted Drug Design
-
Structural Modifications: Introduction of fluorine at the oxazole 5-position to enhance blood-brain barrier penetration .
-
Combination Therapies: Synergy testing with benznidazole for Chagas disease treatment .
Industrial Scale-Up Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume